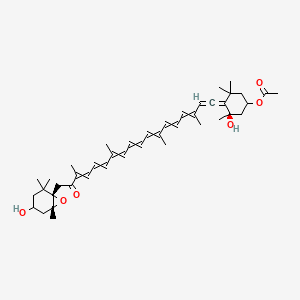
CID 138115313
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Fucoxanthin is a brownish-orange xanthophyll carotenoid predominantly found in brown seaweeds such as Padina tetrastomatica, Sargassum wightii, and Laminaria digitata . It is known for its various bioactive properties, including anti-oxidant, anti-carcinogenic, anti-obesity, and anti-inflammatory effects . Fucoxanthin constitutes up to 10% of all carotenoids found in nature . Its structure includes an allenic bond, an epoxide group, and a conjugated carbonyl group in a polyene chain, which contributes to its unique properties .
准备方法
Synthetic Routes and Reaction Conditions: Fucoxanthin can be extracted from natural sources using various methods. One common method is supercritical carbon dioxide extraction, which involves using supercritical CO2 to extract fucoxanthin from brown seaweed . This method is efficient and environmentally friendly, providing high yields of fucoxanthin.
Another method is solvent extraction, where solvents like ethanol or acetone are used to extract fucoxanthin from seaweed . This method is relatively simple but may require further purification steps to isolate fucoxanthin from other compounds.
Industrial Production Methods: Industrial production of fucoxanthin often involves large-scale cultivation of brown seaweeds followed by extraction using methods like supercritical carbon dioxide extraction or solvent extraction . Advances in biotechnology have also enabled the production of fucoxanthin through genetic engineering and cell culture techniques .
化学反应分析
Types of Reactions: Fucoxanthin undergoes various chemical reactions, including oxidation, reduction, and isomerization . It is prone to degradation upon exposure to light, heat, enzymes, oxygen, and other prooxidant molecules .
Common Reagents and Conditions: Common reagents used in the reactions involving fucoxanthin include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride . The reactions are typically carried out under controlled conditions to prevent degradation of fucoxanthin.
Major Products Formed: The degradation products of fucoxanthin include a series of epoxides, cis-isomers, apo-fucoxanthinone, apo-fucoxanthin, and hydroxy compounds . These products are formed due to the chemical instability of fucoxanthin under various conditions.
科学研究应用
Fucoxanthin has a wide range of scientific research applications. In chemistry, it is studied for its antioxidant properties and potential use as a natural colorant . In biology, fucoxanthin is researched for its anti-carcinogenic and anti-inflammatory effects . In medicine, it is being explored for its potential to treat obesity, diabetes, and cancer . Fucoxanthin is also used in the food industry as a functional food ingredient due to its health benefits .
作用机制
Fucoxanthin exerts its effects through various molecular targets and pathways. It induces G1 cell-cycle arrest and apoptosis by modulating the expression of cellular molecules and signal transduction pathways . Fucoxanthin inhibits inflammatory pathways such as NF-κB, MAPK, JAK-STAT, and PI3K/AKT, contributing to its anti-tumor and anti-inflammatory effects .
相似化合物的比较
Fucoxanthin is unique among carotenoids due to its distinct structure, which includes an allenic bond, epoxide group, and conjugated carbonyl group . Similar compounds include neoxanthin, dinoxanthin, and peridinin . Compared to these compounds, fucoxanthin exhibits higher antioxidant activity and a broader range of bioactive properties .
属性
分子式 |
C42H58O6 |
|---|---|
分子量 |
658.9 g/mol |
InChI |
InChI=1S/C42H58O6/c1-29(18-14-19-31(3)22-23-37-38(6,7)26-35(47-33(5)43)27-40(37,10)46)16-12-13-17-30(2)20-15-21-32(4)36(45)28-42-39(8,9)24-34(44)25-41(42,11)48-42/h12-22,34-35,44,46H,24-28H2,1-11H3/t23?,34?,35?,40-,41-,42+/m1/s1 |
InChI 键 |
SJWWTRQNNRNTPU-YMSCUYAXSA-N |
手性 SMILES |
CC(=CC=CC=C(C)C=CC=C(C)C(=O)C[C@]12[C@](O1)(CC(CC2(C)C)O)C)C=CC=C(C)C=C=C3[C@](CC(CC3(C)C)OC(=O)C)(C)O |
规范 SMILES |
CC(=CC=CC=C(C)C=CC=C(C)C(=O)CC12C(CC(CC1(O2)C)O)(C)C)C=CC=C(C)C=C=C3C(CC(CC3(C)O)OC(=O)C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5,6-Dichlorobenzo[c]isoxazole](/img/structure/B14789611.png)
![2,6-bis[(1E)-2-phenylethenyl]-4H-pyran-4-one](/img/structure/B14789613.png)
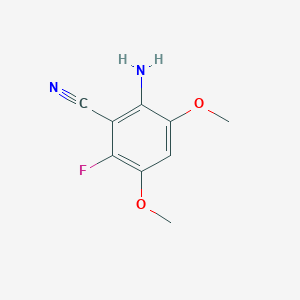
![(1R,4R)-3-hydroxy-7-azabicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B14789630.png)
![2-((3aS,4S,6S,7aR)-5,5-Dimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)pyrrolidine hydrochloride](/img/structure/B14789639.png)
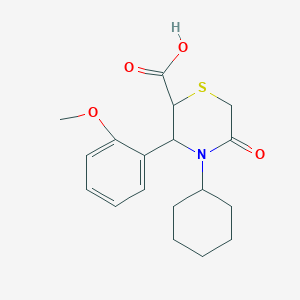
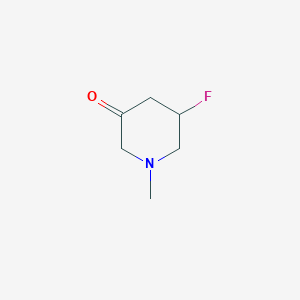
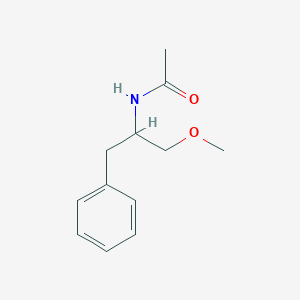
![benzyl N-[4-[(2-amino-3-methylbutanoyl)amino]cyclohexyl]-N-cyclopropylcarbamate](/img/structure/B14789671.png)
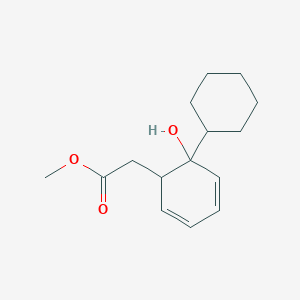
![2-(Benzo[d]isoxazol-3-yl)-N-propylacetamide](/img/structure/B14789676.png)
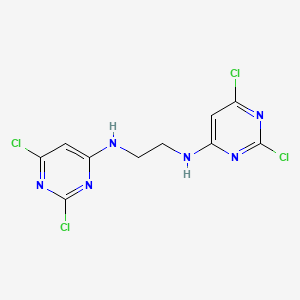
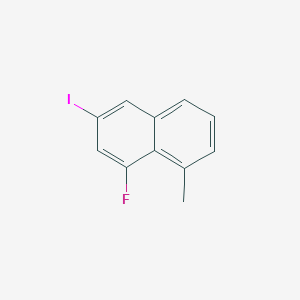
![2-amino-N-[(6-chloropyridazin-3-yl)methyl]-3-methyl-N-propan-2-ylbutanamide](/img/structure/B14789687.png)
